N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-26(22,23)14-10-6-5-9-13(14)16-19-20-17(25-16)18-15(21)11-24-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVZVMSVOUSRIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The phenoxyacetamide moiety is then introduced through a nucleophilic substitution reaction, where phenoxyacetic acid or its derivatives react with the oxadiazole intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently . Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenoxyacetamide and methylsulfonylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include sulfone derivatives, reduced heterocyclic compounds, and substituted phenoxyacetamide derivatives .
Scientific Research Applications
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . In anti-inflammatory applications, the compound inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
A. Antifungal Activity
- LMM5 and LMM11 : Both compounds demonstrated significant antifungal activity against Paracoccidioides spp., with MIC values comparable to fluconazole. The sulfamoyl benzamide group in LMM5 and the furan substituent in LMM11 likely enhance target binding, possibly through interactions with fungal thioredoxin reductase .
- However, the absence of a benzamide or furan moiety might alter selectivity or potency.
B. Antimicrobial and Enzyme Inhibition
- 5-(4-nitrophenyl)-1,3,4-oxadiazole Derivatives : Nitro groups at the phenyl ring enhanced antimicrobial activity, likely due to increased electron-withdrawing effects .
- Compound 8g : The indole moiety improved enzyme inhibition, possibly through π-π stacking or hydrophobic interactions .
- Target Compound: The phenoxyacetamide group may offer similar π-π interactions, but the methylsulfonyl group’s stronger electron-withdrawing nature could modulate reactivity differently compared to nitro or indole groups.
C. Structural and Solubility Considerations
- LMM5 and LMM11 : The addition of Pluronic F-127 surfactant improved solubility in biological assays, critical for in vivo efficacy .
- Target Compound: The phenoxyacetamide group may confer better aqueous solubility compared to bulkier benzamide derivatives (e.g., LMM5), though methylsulfonyl’s hydrophobicity could offset this advantage.
Key Differences and Implications
Furan and indole substituents in LMM11 and 8g introduce heteroaromaticity, which may enhance binding to enzymes or receptors via hydrophobic or hydrogen-bonding interactions .
Bioactivity Profiles :
- While LMM5/LMM11 and benzofuran-oxadiazoles (e.g., 2a) show validated antifungal/antimicrobial activity, the target compound’s pharmacological profile remains speculative. Its unique substituents warrant targeted assays against fungal or bacterial strains.
Synthetic Accessibility: Derivatives like LMM5 and LMM11 were commercially sourced, suggesting feasible synthesis routes.
Biological Activity
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
1. Chemical Structure and Synthesis
The compound features a 1,3,4-oxadiazole ring , a phenoxyacetamide moiety , and a methylsulfonylphenyl group . The synthesis typically involves several steps:
- Formation of the Oxadiazole Ring: This can be achieved through cyclization of hydrazides with carboxylic acids.
- Introduction of the Methylsulfonyl Group: This is usually done via electrophilic aromatic substitution.
- Coupling with Phenoxyacetyl Chloride: The final step involves coupling the oxadiazole derivative with phenoxyacetyl chloride using coupling reagents like carbodiimides.
2. Biological Activity
The biological activity of this compound has been investigated in various studies:
2.1 Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 µM |
| Escherichia coli | 0.21 µM |
| Candida albicans | Moderate activity observed |
The antimicrobial mechanism involves the inhibition of bacterial enzymes and disruption of cell membrane integrity .
2.2 Anticonvulsant Activity
In a series of studies focusing on anticonvulsant properties, compounds similar to this compound showed promising results in animal models. These effects are believed to be mediated through interactions with benzodiazepine receptors .
2.3 Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition: The compound can inhibit specific enzymes involved in microbial metabolism and inflammation.
- Cell Membrane Disruption: It may disrupt the integrity of microbial cell membranes, leading to cell lysis.
4. Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
4.1 Study on Antimicrobial Efficacy
A study published in MDPI evaluated various derivatives of oxadiazoles for their antimicrobial activity against clinical strains. The findings indicated that derivatives containing the oxadiazole ring exhibited superior activity compared to standard antibiotics .
4.2 Anticonvulsant Screening
Another research effort screened a series of oxadiazole derivatives for anticonvulsant activity using both PTZ (pentylenetetrazol) and MES (maximal electroshock) models. The results highlighted significant anticonvulsant effects attributed to specific structural features similar to those found in this compound .
5. Conclusion
This compound is a compound with diverse biological activities including antimicrobial and anticonvulsant properties. Its unique chemical structure contributes to its efficacy in various biological contexts. Ongoing research may reveal further therapeutic potentials and mechanisms of action that could lead to new applications in medicine.
This compound represents a promising area for future exploration within medicinal chemistry and pharmacology due to its unique properties and mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
